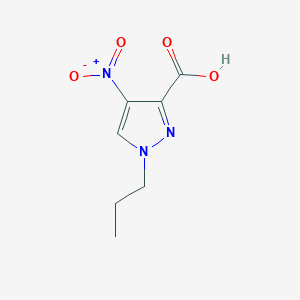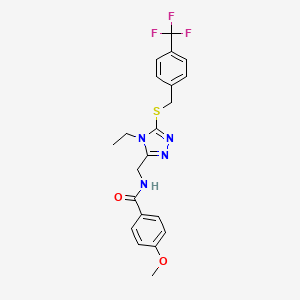
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a nitro group at the 4-position, a propyl group at the 1-position, and a carboxylic acid group at the 3-position. It is used as a building block in the synthesis of various biologically active compounds and has applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
Target of Action
The primary targets of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid are currently unknown. This compound belongs to the pyrazole class of compounds, which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyrazoles are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The nitro group in the compound could potentially undergo reduction to form reactive intermediates, which could further interact with biological targets .
Biochemical Pathways
Given the structural features of the compound, it could potentially interfere with pathways involving enzymes or receptors that interact with pyrazole compounds .
Pharmacokinetics
The compound’s solubility, permeability, and stability could be influenced by its chemical structure, including the presence of the nitro group and the carboxylic acid group .
Result of Action
Depending on its targets and mode of action, the compound could potentially alter cellular signaling, enzyme activity, or receptor function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the ionization state of the carboxylic acid group could vary with pH, potentially affecting the compound’s interaction with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common method involves the nitration of 1-propyl-1H-pyrazole-3-carboxylic acid. The reaction is typically carried out by adding 1-propyl-1H-pyrazole-3-carboxylic acid to a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated to around 100°C for 16 hours, and the progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by vacuum filtration and recrystallized from acetone to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group yields alcohol derivatives.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazole derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
4-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the propyl group.
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Contains a methyl ester instead of a carboxylic acid group .
Uniqueness
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the propyl group, which enhances its hydrophobic interactions and potentially improves its binding affinity to biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Eigenschaften
IUPAC Name |
4-nitro-1-propylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPACPBEJCIEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2929903.png)

![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)
![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)
![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N'-[4-(dimethylamino)phenyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2929920.png)

